Cb-103

説明

This compound is under investigation in clinical trial NCT03422679 (Study of this compound in Adult Patients With Advanced or Metastatic Solid Tumours and Haematological Malignancies).

Limantrafin is an orally bioavailable protein-protein interaction (PPI) inhibitor that targets the assembly of the NOTCH transcription complex, with potential antineoplastic activity. Upon oral administration, limantrafin targets and inhibits the NOTCH transcriptional activation complex in the cell nucleus. This inhibits the expression of NOTCH target genes and prevents NOTCH signaling, which may inhibit the proliferation of tumor cells mediated by an overly-active Notch pathway. Overactivation of the Notch signaling pathway, often triggered by activating mutations, has been correlated with increased cellular proliferation and poor prognosis in certain tumor types.

LIMANTRAFIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

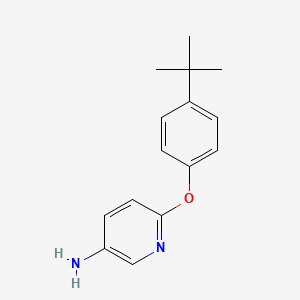

Structure

3D Structure

特性

IUPAC Name |

6-(4-tert-butylphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-15(2,3)11-4-7-13(8-5-11)18-14-9-6-12(16)10-17-14/h4-10H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIWGRCYMQLLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370659 | |

| Record name | 6-(4-tert-Butylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

218457-67-1 | |

| Record name | CB-103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218457671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CB-103 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(4-tert-Butylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(tert-butyl)phenoxy]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CB-103 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5BB91JL0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CB-103: A Deep Dive into its Mechanism of Action in Notch Pathway Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Notch signaling pathway is a critical regulator of cellular differentiation, proliferation, and apoptosis. Its aberrant activation is a known driver in a variety of malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), adenoid cystic carcinoma (ACC), and certain subtypes of breast cancer. Consequently, the development of targeted inhibitors of the Notch pathway has been a significant focus of oncological research. CB-103, a first-in-class, orally bioavailable small molecule, has emerged as a promising therapeutic agent that targets the Notch pathway at its core transcriptional machinery. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Disrupting the NICD-CSL Interaction

This compound is a pan-Notch inhibitor that functions by selectively disrupting the protein-protein interaction between the Notch intracellular domain (NICD) and the DNA-binding protein CSL (CBF1/Su(H)/Lag-1).[1][2][3][4][5][6][7] This interaction is the pivotal event in the canonical Notch signaling pathway, leading to the recruitment of co-activators and the transcriptional activation of downstream target genes.

By preventing the formation of the Notch transcriptional activation complex, this compound effectively silences Notch signaling.[1][8] This mode of action is distinct from that of other classes of Notch inhibitors, such as gamma-secretase inhibitors (GSIs), which block the cleavage and release of NICD. A key advantage of this compound's downstream blockade is its ability to inhibit both ligand-dependent and ligand-independent Notch activation, including signaling from GSI-resistant Notch mutations.[2][9] Furthermore, this targeted approach avoids the off-target effects associated with GSIs, notably severe gastrointestinal toxicities.[9][10]

Below is a diagram illustrating the canonical Notch signaling pathway and the specific point of intervention by this compound.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant anti-tumor activity in a range of preclinical models. The following tables summarize key quantitative findings from these studies.

| Cell Line | Cancer Type | Assay Type | Key Findings | Reference |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Gene Expression Analysis (SLAM-seq) | Rapid downregulation of Notch target genes including DTX1 and HES1. | [11] |

| HCC-1187 | Triple-Negative Breast Cancer (TNBC) | Cell Viability Assay | Synergistic effect observed when combined with paclitaxel. | [12] |

| MCF-7 | Estrogen Receptor-Positive (ER+) Breast Cancer | Mammosphere Formation Assay | Potent inhibition of mammosphere formation, particularly in combination with fulvestrant. | [9][12] |

| T47D/PKCα | Endocrine-Resistant ER+ Breast Cancer | Mammosphere Formation Assay | Superior inhibitory effect on mammosphere formation in combination with fulvestrant compared to single agents. | [12] |

| WHM20 (PDX) | Endocrine-Resistant ER+ Breast Cancer (ESR1-mutant) | Mammosphere Formation Assay | Significant suppression of mammosphere formation alone and in combination with fulvestrant. | [12] |

| Animal Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |

| NOD/SCIDγc-/- mice (HCC-1187 xenograft) | GSI-Resistant TNBC | This compound (25 mg/kg, twice daily) | Significant delay in tumor growth compared to vehicle control. | [11][13] |

| ESR1-mutant xenograft | Endocrine-Resistant ER+ Breast Cancer | This compound in combination with fulvestrant | Significant reduction in tumor volume. | [13][14] |

Clinical Validation and Pharmacodynamics

Phase I/II clinical trials have corroborated the preclinical findings, demonstrating a manageable safety profile and evidence of target engagement.

| Clinical Trial ID | Phase | Patient Population | Key Findings | Reference |

| NCT03422679 | I/IIa | Advanced or metastatic solid tumors and hematological malignancies with Notch alterations | Recommended Phase 2 Dose (RP2D) established at 500 mg twice daily (5 days on, 2 days off).[3] Disease stabilization observed in patients with ACC.[3][15] Downregulation of peripheral Notch target genes (HEY1, IL7R, NOTCH1/2/4) with increasing doses.[3][16] | [3][15][16][17] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

Mammosphere Formation Assay

This assay is crucial for assessing the activity of cancer stem cells (CSCs), which are often dependent on the Notch pathway.

-

Cell Culture: Breast cancer cell lines (e.g., MCF-7, T47D/PKCα, WHM20) are cultured in their respective standard media.

-

Single-Cell Suspension: Adherent cells are dissociated into a single-cell suspension using trypsin-EDTA.

-

Seeding: Cells are seeded at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates containing mammosphere-forming medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Treatment: Cells are treated with varying concentrations of this compound, a vehicle control (e.g., DMSO), and/or in combination with other agents like fulvestrant or palbociclib.

-

Incubation: Plates are incubated for 7-14 days to allow for mammosphere formation.

-

Quantification: The number and size of mammospheres are quantified using an inverted microscope. Statistical significance is determined using appropriate tests (e.g., one-way ANOVA).

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and tolerability of this compound.

-

Cell Implantation: Human cancer cells (e.g., HCC-1187) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCIDγc-/-).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally at a predetermined dose and schedule (e.g., 25 mg/kg, twice daily). The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: Tumor growth curves are plotted, and statistical comparisons between groups are made (e.g., two-way ANOVA).

Pharmacodynamic (PD) Biomarker Analysis

To confirm target engagement in clinical trials, the expression of Notch target genes can be measured in surrogate tissues.

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) or hair follicles are collected from patients at baseline and at various time points during treatment with this compound.

-

RNA Extraction: Total RNA is extracted from the collected samples.

-

Gene Expression Analysis: The expression levels of Notch target genes (e.g., HEY1, DTX1) are quantified using a sensitive method like quantitative real-time PCR (qRT-PCR) or NanoString analysis.

-

Data Analysis: Changes in gene expression from baseline are calculated and correlated with this compound dosage and exposure.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the Notch signaling pathway. Its unique mechanism of action, which involves the direct disruption of the core transcriptional complex, offers a promising therapeutic strategy for a range of Notch-dependent cancers. The preclinical and clinical data gathered to date demonstrate its potential to overcome the limitations of previous Notch inhibitors, with a favorable safety profile and clear evidence of on-target activity. Further clinical investigation, particularly in combination with other targeted therapies, is warranted to fully elucidate the therapeutic potential of this compound in various oncological settings.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Cancers | Free Full-Text | The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 7. Collection - Data from A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - Cancer Research Communications - Figshare [aacr.figshare.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. CB‐103: A novel CSL‐NICD inhibitor for the treatment of NOTCH‐driven T‐cell acute lymphoblastic leukemia: A case report of complete clinical response in a patient with relapsed and refractory T‐ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. ascopubs.org [ascopubs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. | BioWorld [bioworld.com]

Cb-103: A Technical Guide to a First-in-Class Protein-Protein Interaction Inhibitor of the Notch Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cb-103 (also known as Limantrafin) is a first-in-class, orally bioavailable, small-molecule pan-Notch inhibitor.[1][2][3][4] Unlike previous generations of Notch inhibitors such as gamma-secretase inhibitors (GSIs), this compound employs a unique mechanism of action. It functions as a protein-protein interaction (PPI) inhibitor, specifically targeting the assembly of the Notch transcriptional activation complex.[5][6][7] This targeted approach prevents the interaction between the active intracellular domains of Notch receptors (NICD) and the CSL transcription factor, thereby blocking both ligand-dependent and ligand-independent Notch signaling.[1][8][9] This mechanism is anticipated to be effective against GSI-resistant Notch mutations and has demonstrated a more favorable safety profile, notably avoiding the severe gastrointestinal toxicities associated with GSIs.[1][2] Preclinical data has shown promising anti-tumor activity, particularly in models of breast cancer and T-cell acute lymphoblastic leukemia (T-ALL), both as a monotherapy and in synergistic combinations.[5][8][10] this compound has progressed to clinical evaluation, with a first-in-human Phase I/II study establishing its safety profile and recommended dose for further investigation in patients with advanced cancers.[9][11][12]

Mechanism of Action: Disrupting the Notch Transcriptional Core

The Notch signaling pathway is a critical regulator of cellular processes, including differentiation, proliferation, and stem cell maintenance.[3] Its aberrant activation is a known driver in several cancers.[3][6]

The Canonical Notch Signaling Pathway:

-

Ligand Binding: A ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to one of the four Notch receptors (NOTCH1-4) on a signal-receiving cell.

-

Proteolytic Cleavage: This binding induces two successive proteolytic cleavages of the receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD).

-

Nuclear Translocation: The released NICD translocates into the nucleus.

-

Transcriptional Activation: In the nucleus, NICD binds to the DNA-binding protein CSL (also known as RBPJ). This binding displaces a corepressor complex and recruits coactivators, forming the Notch transcriptional activation complex.

-

Target Gene Expression: This complex then drives the transcription of downstream target genes, such as HES1, c-MYC, and CCND1, promoting cell proliferation and survival.[7]

This compound intervenes at the critical final step of this cascade. It selectively blocks the protein-protein interaction between NICD and CSL, preventing the formation of the transcriptional activation complex and subsequent gene expression.[9][11][12] This targeted inhibition effectively shuts down the oncogenic signaling downstream of Notch.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in a variety of preclinical models, both as a single agent and in combination with standard-of-care therapies.

In Vitro Studies

In vitro assays have been crucial in establishing the synergistic potential of this compound with other anti-neoplastic drugs.

Table 1: In Vitro Synergy of this compound in Breast Cancer Cell Lines

| Cell Line | Cancer Type | Combination Agent | Concentration Range (this compound) | Concentration Range (Agent) | Outcome | Reference |

|---|---|---|---|---|---|---|

| MCF-7 | ER+ Breast Cancer | Fulvestrant | 150 nM – 10 μM | 75 nM – 20 μM | Synergistic Effect | [8][13] |

| HCC1187 | Triple-Negative Breast Cancer (TNBC) | Paclitaxel | 150 nM – 10 μM | 75 nM – 20 μM | Synergistic Effect |[8][13] |

This compound has also shown potent activity against cancer stem cells (CSCs), which are implicated in treatment resistance and relapse. This was evaluated using mammosphere formation assays.

Table 2: Anti-Cancer Stem Cell (CSC) Activity of this compound

| Cell Line / Model | Cancer Type / Resistance | Combination Agent | Outcome | Reference |

|---|---|---|---|---|

| MCF-7 | ER+ Breast Cancer | Fulvestrant | Potent inhibition of mammosphere formation | [8][13] |

| T47D/PKCα | Endocrine-Resistant ER+ | N/A (Single Agent & Combo) | Potent inhibition of mammosphere formation | [13] |

| WHM20 (PDX-derived) | Endocrine-Resistant ER+ (ESR1-Y537S) | Fulvestrant | Potent inhibition of mammosphere formation | [13] |

| ESR1 Y537S mutant line | Endocrine-Resistant ER+ | Palbociclib | Potent inhibition of mammosphere formation |[8][13] |

In Vivo Studies

The anti-tumor efficacy of this compound has been confirmed in multiple animal models.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Cancer Type / Characteristics | Treatment Arms | Key Findings | Reference |

|---|---|---|---|---|

| Orthotopic Xenograft | Endocrine-Resistant ER+ (ESR1-Y537S mutant) | This compound + Fulvestrant | Combination caused tumor regression and was superior to either agent alone. | [2][8][13] |

| Xenograft | GSI-Resistant TNBC (HCC1187) | This compound + Paclitaxel | Combination significantly delayed tumor growth compared to paclitaxel alone. | [8][14] |

| Leukemia Xenografts | T-cell Acute Lymphoblastic Leukemia | this compound | Inhibited tumor growth. |[10] |

Pharmacodynamic studies in mice identified the reversible suppression of Marginal Zone B (MZB) cells as a validated biomarker for on-target Notch inhibition.[8][13]

Clinical Development

This compound has been evaluated in a first-in-human, multi-center Phase I/II clinical trial (NCT03422679) for patients with advanced solid tumors and hematological malignancies.[2][7]

Table 4: Summary of Phase I/II Clinical Trial (NCT03422679) Results

| Parameter | Finding | Reference |

|---|---|---|

| Patient Population | 79 patients with advanced solid tumors (51% Adenoid Cystic Carcinoma - ACC) and hematologic malignancies. | [15][16] |

| Dosing | Dose escalation from 20 mg to 600 mg. | [17] |

| Recommended Phase II Dose (RP2D) | 500 mg twice daily, 5 days on / 2 days off weekly. | [12][15][16] |

| Safety & Tolerability | Manageable safety profile. Grade 3-4 treatment-related adverse events in 19% of patients (including elevated LFTs, anemia, visual changes). | [9][15][16] |

| Dose-Limiting Toxicities (DLTs) | Two DLTs observed: elevated gamma-glutamyl transferase (GGT) and visual changes. | [15][16] |

| Efficacy (Monotherapy) | Limited single-agent anti-tumor activity. No objective responses were observed. | [9][11][12] |

| Disease Stabilization | 49% of all patients and 58% of ACC patients achieved stable disease. | [9][11][15] |

| Pharmacodynamics | Peripheral downregulation of Notch target genes (e.g., HEY1, NOTCH1/2/4) with escalating doses. |[11][12] |

Based on these findings and strong preclinical rationale, this compound is being investigated in combination therapies for specific, Notch-activated cancers.[11] Ongoing trials include:

-

NCT05774899: A Phase 2 study of this compound with either lenvatinib or abemaciclib in patients with NOTCH-mutated Adenoid Cystic Carcinoma (ACC).[18][19]

-

Phase II Trial: A study combining this compound with venetoclax for relapsed or refractory T-Cell Acute Lymphoblastic Leukemia (T-ALL).[20]

Experimental Protocols

The following are representative protocols based on published preclinical studies.

In Vitro Cell Viability and Synergy Assay

This protocol is designed to assess the effect of this compound, alone and in combination, on the viability of cancer cell lines.

Methodology:

-

Cell Plating: Seed breast cancer cells (e.g., MCF-7, HCC1187) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.[10]

-

Drug Preparation: Prepare a dose-response matrix. For synergy experiments, use eight different concentrations of this compound (e.g., 150 nM to 10 μM) and eight concentrations of the combination agent (e.g., fulvestrant or paclitaxel, 75 nM to 20 μM).[8][13] Include controls for each drug alone and a vehicle control (e.g., DMSO).

-

Treatment: Add the drug combinations to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[8][13]

-

Viability Measurement: Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Use appropriate software (e.g., Chalice™ software) to calculate synergy scores based on the dose-response matrix. A synergy score >0 indicates a synergistic effect.[8]

Mammosphere Formation Assay (Anti-CSC Activity)

This assay quantifies the ability of cancer stem cells to form floating spherical colonies (mammospheres) and is used to assess the efficacy of drugs against this population.[3]

Methodology:

-

Cell Seeding: Plate single-cell suspensions of cancer cells (e.g., MCF-7) in ultra-low attachment plates.

-

Media: Culture the cells in serum-free mammosphere-forming medium supplemented with growth factors (e.g., EGF, bFGF).

-

Treatment: Add this compound alone or in combination with other agents (e.g., fulvestrant, palbociclib) at specified concentrations.[8][13]

-

Incubation: Incubate the plates for 5-7 days to allow for sphere formation.

-

Quantification: Count the number of mammospheres formed in each well using a microscope. Spheres are typically defined as being >50 μm in diameter.

-

Data Analysis: Compare the number of spheres in the treated groups to the vehicle control group. Statistical analysis (e.g., one-way ANOVA) is used to determine significance.[13]

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor activity of this compound in a mouse model.

Methodology:

-

Tumor Engraftment: Inject cancer cells (e.g., 2 x 10^6 Y537S ER+ ESR1 mutant BC cells) orthotopically into the mammary fat pad of immunocompromised mice (e.g., nude mice).[8]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into different treatment cohorts (e.g., Vehicle, this compound, Paclitaxel, this compound + Paclitaxel).

-

Treatment Administration: Administer this compound orally according to the predetermined dose and schedule. Administer combination agents as required (e.g., intraperitoneal injection for paclitaxel).

-

Monitoring: Monitor tumor volume (typically twice weekly using calipers) and body weight (as a measure of toxicity).

-

Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Analyze the tumor growth curves. Compare tumor volumes between groups using appropriate statistical tests (e.g., two-way ANOVA followed by Tukey's post-analysis) to determine if the treatment significantly delayed tumor growth or caused regression.[8][13][14]

Conclusion and Future Directions

This compound represents a significant advancement in the targeted inhibition of the Notch signaling pathway. Its unique mechanism as a protein-protein interaction inhibitor allows it to overcome key limitations of previous Notch-targeting agents, offering a potentially safer and more effective therapeutic strategy.[1][9] Preclinical studies have robustly demonstrated its synergy with existing cancer therapies in clinically relevant models of breast cancer.[2][8] While the initial Phase I/II trial showed limited single-agent efficacy, it successfully established a manageable safety profile and confirmed on-target biological activity.[9][11][12] The future of this compound development lies in rational combination therapies for patient populations with confirmed Notch pathway activation.[11] Ongoing clinical trials in ACC and T-ALL will be critical in defining the clinical utility of this novel, first-in-class PPI inhibitor.[18][20]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Collection - Data from A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - Cancer Research Communications - Figshare [aacr.figshare.com]

- 16. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 17. | BioWorld [bioworld.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. A phase 1/2 study of this compound (oral pan-NOTCH inhibitor) with Abemaciclib or Lenvatinib in Combination in patients with NOTCH activated Adenoid cystic carcinoma (CALCulus) | Dana-Farber Cancer Institute [dana-farber.org]

- 20. Facebook [cancer.gov]

Discovery and development of the Notch inhibitor Cb-103

An In-depth Technical Guide to the Discovery and Development of the Notch Inhibitor Cb-103

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cellular differentiation, proliferation, and apoptosis.[1] Its aberrant activation is a key driver in various human cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and certain solid tumors like breast cancer, making it a compelling therapeutic target.[2][3] Early efforts to inhibit this pathway focused on gamma-secretase inhibitors (GSIs), which block the final proteolytic cleavage required for Notch receptor activation.[2] However, the clinical utility of GSIs has been hampered by significant dose-limiting gastrointestinal toxicities, as gamma-secretase cleaves numerous substrates besides Notch.[2][4]

This has driven the search for novel inhibitors with improved specificity and safety profiles. This compound (Limantrafin) emerged from these efforts as a first-in-class, orally active, small-molecule pan-Notch inhibitor.[1][5] Unlike GSIs, this compound features a unique mechanism of action, targeting the downstream Notch transcription factor complex.[1][2] This guide provides a comprehensive overview of the discovery, preclinical validation, and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening of chemical libraries using a specially designed cell-based coculture assay.[2] This system utilized "signal-sending" cells expressing the Notch ligand Delta-like 4 (DL4) and "signal-receiving" cells expressing the Notch1 receptor coupled with a Notch-responsive luciferase reporter.[2]

The key differentiator for this compound is its mechanism of action. It is not a GSI. Instead, it functions as a protein-protein interaction (PPI) inhibitor.[5][6] this compound selectively interferes with the assembly of the Notch transcription activation complex in the nucleus.[1][2] Specifically, it binds to a critical site on a Notch-specific protein within the complex, preventing the interaction between the active intracellular domain of the Notch receptor (NICD) and the core transcription factor CSL (also known as CBF1, Suppressor of Hairless, Lag-1).[1][6] This blockade of the NICD-CSL interaction effectively downregulates the transcription of Notch target genes, such as those in the HES and HEY families.[1][7]

This unique mode of action allows this compound to block both ligand-dependent and ligand-independent Notch signaling, making it effective against cancers driven by genetic lesions that cause constitutive Notch activation, including those resistant to GSIs.[1][4][6]

Preclinical Development

In Vitro Studies

This compound has demonstrated potent anti-tumor activity across a range of Notch-dependent cancer cell lines. In T-ALL cell lines, which frequently harbor activating NOTCH1 mutations, this compound inhibited growth, induced cell cycle arrest, and promoted apoptosis.[2] Its efficacy extends to breast cancer models, where it shows synergistic effects when combined with standard-of-care agents.[1][8] Notably, this compound is effective in GSI-resistant tumor cell lines, underscoring the advantage of its distinct mechanism.[2][5]

| Cell Line Type | Models Used | This compound Concentration Range | Observed Effects | Combination Synergy |

| T-ALL | RPMI-8402 | 10 nM - 25 µM | Growth inhibition, cell cycle arrest, apoptosis[2][9] | N/A |

| ER+ Breast Cancer | MCF-7, T47D/PKCα, WHM20 (ESR1-mutant) | 150 nM - 10 µM | Inhibition of mammosphere formation, anti-CSC activity[8][10] | Fulvestrant, Palbociclib[4][8] |

| TNBC | HCC1187 (GSI-resistant) | 150 nM - 10 µM | Growth inhibition, inhibition of mammosphere formation[2][8][10] | Paclitaxel[8] |

In Vivo Studies

Preclinical animal studies confirmed the in vitro findings. This compound, administered orally, inhibited the growth of human breast cancer and leukemia xenografts.[9] A key finding from these studies was the absence of gut toxicity, a common and severe side effect of GSIs.[2][9] This favorable safety profile is attributed to its specific mechanism targeting the nuclear transcription complex. In vivo studies also provided proof-of-concept for combination therapies.

| Cancer Model | Animal Model | This compound Dosage | Combination Agent | Key Outcomes |

| Leukemia | Xenograft | Not specified | N/A | Tumor growth inhibition[9] |

| ER+ Breast Cancer | ESR1-mutant xenograft | Not specified | Fulvestrant | Significant reduction in tumor volume[4][8] |

| TNBC (GSI-resistant) | Xenograft | 25 mg/kg (i.p./p.o.) | Paclitaxel | Significantly delayed tumor growth compared to paclitaxel alone[5][8] |

| Colorectal Cancer | PDX (oxaliplatin-resistant) | Not specified | Oxaliplatin | Resensitized tumor to oxaliplatin treatment[2] |

Clinical Development: The NCT03422679 Study

Based on its promising preclinical profile, this compound entered a first-in-human Phase I/II clinical trial (NCT03422679) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.[4][7][11] A major focus was on patients with adenoid cystic carcinoma (ACC), a cancer type where NOTCH1-activating mutations are common.[12]

Study Design

-

Population: Patients aged ≥18 with advanced or recurrent solid tumors (notably ACC) or hematologic malignancies.[7][13]

-

Structure: A dose-escalation phase followed by a dose-confirmation/expansion phase. In the confirmatory cohort, evidence of Notch-activating mutations was required for enrollment.[7][13]

-

Dosing: this compound was administered orally in 28-day cycles at escalating doses, starting at 13 mg once daily.[7][11]

-

Endpoints: The primary endpoint was safety and the determination of dose-limiting toxicities (DLTs) and the recommended Phase 2 dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity (RECIST v1.1).[7][11][13]

Clinical Results

Safety and Tolerability: this compound demonstrated a manageable safety profile and was generally well-tolerated.[11][13] Crucially, it did not cause the severe gastrointestinal toxicities associated with GSIs.[14]

-

DLTs: Two DLTs were observed: elevated gamma-glutamyl transferase (GGT) and a visual change.[13][15]

-

Common TRAEs: The most common Grade 3-4 treatment-related adverse events (TRAEs) included elevated liver function tests (LFTs), anemia, and visual changes.[11][13] Nausea, fatigue, and diarrhea were common but mostly low-grade.[16]

-

Recommended Phase 2 Dose (RP2D): The RP2D was established as 500 mg twice daily, administered 5 days on, 2 days off weekly.[13][15]

Efficacy: While no objective responses were observed, this compound monotherapy demonstrated biological activity and led to disease stabilization in a substantial number of patients.[11][13]

-

Stable Disease (SD): 49% of all patients (37 of 79) achieved stable disease.[11][13]

-

ACC Cohort: In the heavily pre-treated ACC cohort (40 patients), 58% (23 patients) had stable disease.[11][13] The median progression-free survival (PFS) was 2.5 months, and the median overall survival (OS) was 18.4 months.[11][13][15]

| Clinical Outcome | All Patients (n=79) | Adenoid Cystic Carcinoma (ACC) Cohort (n=40) |

| Objective Response Rate | 0%[11][13] | 0%[11][13] |

| Stable Disease Rate | 49%[11][13] | 58%[11][13] |

| Median PFS | Not Reported | 2.5 months (95% CI, 1.5-3.7)[11][13] |

| Median OS | 9.2 months (95% CI, 6.3-18.4) | 18.4 months (95% CI, 6.3-not reached)[11] |

Experimental Protocols

High-Throughput Screening: Cell-Based Coculture Assay

This assay was foundational to the discovery of this compound.[2]

-

Cell Preparation: Two HeLa cell lines were engineered: a "signal-sending" line stably expressing the Notch ligand DL4, and a "signal-receiving" line expressing the human Notch1 receptor and a luciferase reporter gene under the control of a Notch-responsive promoter.

-

Coculture: Signal-sending and signal-receiving cells were co-plated in multi-well plates.

-

Compound Addition: Library compounds, including this compound, were added to the wells.

-

Incubation: The plates were incubated to allow for cell-cell interaction, Notch activation, and reporter gene expression.

-

Readout: Luciferase activity was measured as a quantitative indicator of Notch pathway activation. A decrease in luminescence in the presence of a compound indicated inhibitory activity.

In Vitro T-ALL Cell Viability Assay

This protocol was used to assess the direct anti-proliferative effects of this compound.[9]

-

Cell Seeding: Marrow mesenchymal stroma cells (MSCs) were seeded in 384-well plates (2,500 cells/well).[9]

-

Coculture Addition: After 24 hours, T-ALL cells (e.g., RPMI-8402) were added to the MSCs (25,000-30,000 cells/well).[9]

-

Treatment: After another 24 hours, this compound was added at various concentrations (e.g., 10 nM to 25 µM), with DMSO as a vehicle control.[9]

-

Incubation: The coculture was incubated for 3 days.[9]

-

Cell Viability Measurement: ALL cells were collected and stained with 7-AAD. Cell viability was measured by flow cytometry, using counting beads for normalization.[9]

Mammosphere Formation Assay

This assay evaluates the effect of this compound on cancer stem cell (CSC) populations.[1][8]

-

Cell Culture: Breast cancer cells (e.g., MCF-7, HCC1187) were cultured to generate single-cell suspensions.

-

Seeding: Cells were plated at low density in non-adherent culture plates with serum-free sphere media.

-

Treatment: this compound, alone or in combination with other agents (e.g., fulvestrant, paclitaxel), was added to the media.[8]

-

Incubation: Cells were incubated for a period of 7-14 days to allow for the formation of mammospheres (3D spheroids).

-

Quantification: The number and size of the mammospheres formed in each condition were counted and analyzed using microscopy. A reduction indicates an inhibitory effect on CSC self-renewal.

Conclusion and Future Directions

This compound represents a significant advancement in the field of Notch-targeted cancer therapy. Its novel mechanism of action as a protein-protein inhibitor of the Notch transcription complex distinguishes it from earlier GSIs, conferring a superior safety profile that avoids dose-limiting gut toxicities.[2][4] Preclinical studies have robustly demonstrated its single-agent and combination efficacy in various cancer models, including those resistant to other treatments.[2][8]

The first-in-human clinical trial confirmed that this compound is well-tolerated and biologically active, capable of inducing prolonged disease stabilization in heavily pre-treated cancer patients, particularly those with Notch-mutant ACC.[13][15] While single-agent objective responses were limited, the data strongly support its further development. Future strategies will likely focus on two key areas: patient selection and combination therapies. Enriching clinical trials for patients with biomarker-confirmed Notch pathway activation is critical.[17] Furthermore, exploring rational combinations of this compound with standard-of-care chemotherapy, targeted agents (like SERDs or CDK4/6 inhibitors), and potentially immunotherapy holds the promise of overcoming treatment resistance and improving outcomes for patients with Notch-driven malignancies.[3][8][17]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pnas.org [pnas.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 13. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. | BioWorld [bioworld.com]

- 17. biorxiv.org [biorxiv.org]

The Impact of CB-103 on Downstream Notch Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-103, also known as Limantrafin, is a first-in-class, orally bioavailable small molecule that acts as a pan-Notch inhibitor.[1] Unlike earlier generations of Notch inhibitors, such as gamma-secretase inhibitors (GSIs), this compound employs a unique mechanism of action by disrupting the crucial protein-protein interaction between the intracellular domain of the Notch receptor (NICD) and the CSL (CBF1/Su(H)/Lag-1) transcription factor.[2] This interference with the formation of the Notch transcriptional activation complex prevents the expression of downstream target genes, thereby inhibiting both ligand-dependent and ligand-independent Notch signaling.[3] Notably, this mechanism allows this compound to be effective in tumors that have developed resistance to GSIs through genetic mutations in the Notch pathway.[4] This technical guide provides an in-depth analysis of the effects of this compound on downstream Notch signaling targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Mechanism of Action

The canonical Notch signaling pathway is a highly conserved cellular communication system crucial for development and tissue homeostasis. Its dysregulation is implicated in a variety of cancers. The signaling cascade is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the NICD. NICD then translocates to the nucleus, where it binds to the CSL transcription factor, displacing a corepressor complex and recruiting coactivators, such as Mastermind-like (MAML) proteins, to initiate the transcription of target genes.

This compound directly targets the protein-protein interaction between NICD and CSL. By preventing this association, this compound effectively blocks the assembly of the transcriptional activation complex, leading to the downregulation of canonical Notch target genes, including those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.

Quantitative Effects on Downstream Targets

This compound has been demonstrated to effectively downregulate the expression of key Notch target genes in a dose-dependent manner across various cancer models. The following tables summarize the quantitative data from preclinical and clinical studies.

| Assay Type | Cell Line/Model | Parameter | Value | Reference |

| Luciferase Reporter Assay | HeLa cells | IC50 (Notch1 inhibition) | ~1-3 µM | [1] |

| Cell-based Coculture Assay | HeLa cells | IC50 (Notch1-4 inhibition) | 0.9 - 3.9 µM | [1] |

| Cell Viability Assay | Primary T-ALL cells | IC50 (Growth inhibition) | Submicromolar in ~50% of cases | [5] |

Table 1: In vitro IC50 values of this compound in Notch signaling and cell growth inhibition assays.

| Gene Target | Cancer Model | Cell Line | Treatment | Effect | Reference |

| HES1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | RPMI-8402 | This compound | Downregulation | [5] |

| HES1 | Triple-Negative Breast Cancer (TNBC) | HCC1187 (GSI-resistant) | This compound | Downregulation | [6] |

| HEY1 | Advanced Solid Tumors | Patient Samples | Escalating doses of this compound | Peripheral downregulation | [7] |

| MYC | T-cell Acute Lymphoblastic Leukemia (T-ALL) | RPMI-8402, TALL-1 | This compound | Downregulation | [5] |

| DTX1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | RPMI-8402, TALL-1 | This compound | Downregulation | [5] |

| DTX1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient circulating blasts | Single dose of this compound | Downregulation after 1 hour | [2] |

| Cyclin D3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient circulating blasts | Single dose of this compound | Downregulation after 1 hour | [2] |

| NOTCH1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient circulating blasts | Single dose of this compound | Downregulation after 1 hour | [2] |

Table 2: Summary of this compound's effect on the expression of downstream Notch signaling targets.

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the effect of this compound on Notch signaling.

Cell-Based Notch Reporter Assay

-

Objective: To quantify the inhibitory effect of this compound on Notch-mediated transcription.

-

Cell Lines: HeLa cells co-cultured, with one line expressing a Notch receptor (e.g., Notch1) and a Notch-responsive luciferase reporter, and the other expressing a Notch ligand (e.g., Delta-like 4).

-

Protocol:

-

Seed signal-sending and signal-receiving HeLa cells in a 1:1 ratio in 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

-

Objective: To measure the change in mRNA levels of Notch target genes (e.g., HES1, HEY1) following this compound treatment.

-

Cell Lines: Cancer cell lines with active Notch signaling (e.g., RPMI-8402, HCC1187).

-

Protocol:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24, 48 hours).

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for HES1, HEY1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Western Blot Analysis

-

Objective: To assess the protein levels of Notch target genes.

-

Protocol:

-

Prepare cell lysates from this compound-treated and control cells.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against HES1, HEY1, or other targets, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo efficacy of this compound in tumor-bearing animal models.

-

Animal Models: Immunocompromised mice (e.g., nude or NSG mice) subcutaneously or orthotopically implanted with human cancer cells or patient-derived xenografts (PDXs).

-

Protocol:

-

Once tumors reach a palpable size, randomize animals into treatment and control groups.

-

Administer this compound orally or via another appropriate route at a predetermined dose and schedule.

-

Monitor tumor volume and animal body weight regularly.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., qPCR, Western blot, immunohistochemistry) of Notch target gene expression.

-

Conclusion

This compound represents a significant advancement in the targeted inhibition of the Notch signaling pathway. Its unique mechanism of action, which involves the disruption of the NICD-CSL transcriptional complex, allows for the effective downregulation of key downstream target genes such as HES1 and HEY1. The preclinical and emerging clinical data robustly support the on-target activity of this compound, demonstrating its potential as a therapeutic agent for Notch-driven malignancies, including those resistant to other forms of Notch inhibition. Further investigation into the broader spectrum of this compound's effects on the transcriptome and proteome will continue to elucidate its full therapeutic potential and inform the development of rational combination strategies.

References

- 1. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CB‐103: A novel CSL‐NICD inhibitor for the treatment of NOTCH‐driven T‐cell acute lymphoblastic leukemia: A case report of complete clinical response in a patient with relapsed and refractory T‐ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Cb-103's Anti-Cancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-cancer activities of Cb-103, a first-in-class, orally available small-molecule pan-Notch inhibitor. This compound uniquely targets the protein-protein interaction between the intracellular domains of Notch receptors (NICD) and the CSL transcription factor complex, effectively blocking both ligand-dependent and ligand-independent Notch signaling.[1][2] This mechanism of action allows this compound to overcome resistance to other Notch inhibitors like gamma-secretase inhibitors (GSIs) that are ineffective against certain Notch mutations.[1][2] This document summarizes key quantitative data, details experimental protocols for crucial in vitro assays, and visualizes the underlying molecular pathways.

Data Presentation: Anti-Proliferative Activity of this compound

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those known to be dependent on Notch signaling. The following table summarizes the effective concentration ranges of this compound in various cancer cell types as reported in preclinical studies.

| Cell Line | Cancer Type | Assay Type | Effective Concentration Range | Reference |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability (7-AAD Staining) | 10 nM - 25 µM | [3] |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability (PrestoBlue™ Assay) | 30 nM - 100 µM | [1] |

| MCF-7 | Estrogen Receptor-Positive (ER+) Breast Cancer | Cell Viability / Synergy Screen | 150 nM - 10 µM | [1] |

| HCC1187 | Triple-Negative Breast Cancer (TNBC) | Cell Viability / Synergy Screen | 150 nM - 10 µM | [1] |

| T47D/PKCα | Endocrine-Resistant Breast Cancer | Mammosphere Formation Assay | Not Specified | [2] |

| WHM20 | Endocrine-Resistant Breast Cancer (ESR1-mutant) | Mammosphere Formation Assay | Not Specified | [2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of this compound's anti-cancer properties.

Cell Viability Assay (Based on 7-AAD Staining and Flow Cytometry)

This protocol is adapted from studies on T-ALL cell lines co-cultured with mesenchymal stromal cells (MSCs).[3]

Objective: To quantify the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., RPMI-8402)

-

Mesenchymal Stromal Cells (MSCs)

-

AIMV medium

-

This compound (Limantrafin)

-

DMSO (vehicle control)

-

384-well plates

-

7-AAD (7-Aminoactinomycin D) staining solution

-

Flow cytometer

-

Counting beads for cell count normalization

Procedure:

-

Seed MSCs in a 384-well plate at a concentration of 2,500 cells per well in 30 µL of AIMV medium.

-

Incubate for 24 hours.

-

Add the cancer cells (e.g., T-ALL cells) at a concentration of 25,000 to 30,000 cells per well in 27.5 µL of AIMV medium.

-

Incubate for an additional 24 hours.

-

Prepare serial dilutions of this compound in AIMV medium. A typical concentration range is from 10 nM to 25 µM.[3] Prepare a vehicle control with the same final concentration of DMSO.

-

Add the this compound dilutions or DMSO control to the wells.

-

Incubate for 3 days.

-

Collect the cancer cells from the co-cultures by scraping.

-

Stain the collected cells with 7-AAD according to the manufacturer's protocol.

-

Analyze cell viability by flow cytometry, using counting beads for accurate cell count normalization. 7-AAD positive cells are considered non-viable.

Mammosphere Formation Assay

This assay is used to assess the activity of cancer stem cells (CSCs). This compound has been shown to inhibit mammosphere formation in breast cancer models.[1][2]

Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.

Materials:

-

Breast cancer cell line (e.g., MCF-7, HCC1187)

-

Ultra-low attachment plates or flasks

-

Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

-

This compound

-

DMSO (vehicle control)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Microscope with imaging capabilities

Procedure:

-

Culture breast cancer cells to sub-confluency.

-

Harvest cells using Trypsin-EDTA and wash with PBS.

-

Resuspend cells in mammosphere culture medium to obtain a single-cell suspension.

-

Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

-

Add this compound at desired concentrations (and a DMSO control) to the wells.

-

Incubate for 5-7 days in a humidified incubator at 37°C and 5% CO2.

-

Count the number of mammospheres (typically defined as spheres > 50 µm in diameter) in each well using a microscope.

-

Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Apoptosis Assay (Cleaved Caspase-3 Staining)

This compound induces apoptosis, which can be quantified by detecting the active form of caspase-3.[1]

Objective: To determine the level of apoptosis induced by this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-cleaved caspase-3

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates).

-

Treat cells with various concentrations of this compound or DMSO for the desired time period.

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against cleaved caspase-3.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize and quantify the percentage of cleaved caspase-3 positive cells using a fluorescence microscope or by flow cytometry.

Mandatory Visualizations

This compound Mechanism of Action and Downstream Effects

Caption: this compound inhibits the Notch signaling pathway by preventing NICD from binding to the CSL complex.

Experimental Workflow for In Vitro Characterization of this compound

Caption: A generalized workflow for the in vitro assessment of this compound's anti-cancer effects.

Postulated Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-mediated Notch inhibition is postulated to induce apoptosis via the intrinsic pathway.

References

Preclinical Xenograft Models for the Evaluation of Cb-103: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Cb-103, a first-in-class, orally bioavailable pan-Notch inhibitor, utilizing xenograft models. This compound uniquely targets the protein-protein interaction between the Notch intracellular domain (NICD) and the CSL (CBF1, Suppressor of Hairless, Lag-1) transcription factor complex, effectively blocking both ligand-dependent and ligand-independent Notch signaling.[1][2] This mechanism of action offers a distinct advantage over traditional gamma-secretase inhibitors (GSIs) by avoiding dose-limiting gastrointestinal toxicities.[3] This guide details the experimental protocols, summarizes key quantitative data from various preclinical studies, and visualizes the underlying biological pathways and experimental workflows.

This compound Mechanism of Action

This compound functions as a potent inhibitor of the Notch signaling pathway, a critical regulator of cellular differentiation, proliferation, and stem cell maintenance.[4] Aberrant Notch signaling is a known driver in several cancers, contributing to tumor progression and resistance to standard therapies.[4] this compound's targeted approach of disrupting the formation of the Notch transcriptional activation complex prevents the downstream expression of oncogenic target genes.[2][4][5] This novel mechanism has demonstrated anti-tumor activity in preclinical models of various solid and hematological malignancies, including those resistant to GSIs.[3][5][6]

Preclinical Xenograft Models and Study Designs

The preclinical evaluation of this compound has utilized a variety of xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), to assess its efficacy as a monotherapy and in combination with other anti-cancer agents. These models are crucial for understanding the in vivo activity of this compound in a setting that recapitulates aspects of human tumor biology.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. xenograft.org [xenograft.org]

The Role of CB-103 in the Inhibition of Cancer Stem Cell Maintenance: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and therapeutic resistance. The Notch signaling pathway is a critical regulator of these processes, and its aberrant activation is a hallmark of many malignancies, contributing to the maintenance of the CSC phenotype. CB-103, a first-in-class, orally bioavailable small molecule, is a pan-Notch inhibitor with a unique mechanism of action. Unlike gamma-secretase inhibitors (GSIs) that target the upstream processing of Notch receptors, this compound directly disrupts the downstream protein-protein interaction between the Notch intracellular domain (NICD) and the transcription factor CSL (CBF1/Su(H)/Lag-1). This targeted approach allows for the inhibition of both ligand-dependent and -independent Notch signaling, including in tumors with resistance to GSIs. Preclinical studies have demonstrated the potent activity of this compound in reducing the CSC population in various cancer models, particularly in breast cancer. This whitepaper provides an in-depth technical overview of the role of this compound in inhibiting cancer stem cell maintenance, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to Cancer Stem Cells and the Notch Signaling Pathway

The cancer stem cell hypothesis posits that a small subset of cells within a tumor is responsible for its growth and recurrence. These CSCs are characterized by their ability to self-renew and differentiate into the heterogeneous populations of cells that comprise the bulk of the tumor. A key signaling pathway implicated in the regulation of CSCs is the Notch pathway.[1]

The Notch signaling cascade is initiated by the interaction of a Notch receptor with a ligand on an adjacent cell. This interaction triggers a series of proteolytic cleavages, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and other co-activators to initiate the transcription of target genes that regulate cell fate, proliferation, and survival.[2] Dysregulation of this pathway is a known driver in several cancers, promoting the maintenance of a CSC state and contributing to resistance to conventional therapies.[3]

This compound: A Novel Inhibitor of the Notch Transcription Complex

This compound is a novel, orally active pan-Notch inhibitor that functions by selectively blocking the interaction between CSL and NICD.[2][4][5] This mechanism of action is distinct from that of gamma-secretase inhibitors (GSIs), which can have off-target effects and associated toxicities. By targeting the most downstream step in the Notch signaling cascade, this compound effectively downregulates the transcription of Notch target genes, irrespective of the activating mutation or mechanism of upstream signaling.[1] This makes this compound a promising therapeutic agent for a broad range of Notch-dependent cancers, including those that have developed resistance to other forms of Notch inhibition.[6]

Preclinical Evidence of this compound in Targeting Cancer Stem Cells

The efficacy of this compound in targeting the CSC population has been demonstrated in preclinical studies, most notably through the use of mammosphere formation assays. These assays are an in vitro method to enrich and quantify mammary CSCs, as only cells with self-renewal capabilities can form these three-dimensional spherical colonies in non-adherent, serum-free culture conditions.[7]

Inhibition of Mammosphere Formation in Breast Cancer Models

Studies in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines have shown that this compound potently inhibits mammosphere formation, indicating a direct effect on the self-renewal capacity of breast CSCs.[8][9]

Data Presentation

Table 1: Synergistic Inhibition of Mammosphere Formation by this compound in Combination with Standard-of-Care Agents in ER+ Breast Cancer Cell Lines

| Cell Line | Treatment | Concentration | % Inhibition of Mammosphere Formation (relative to control) | Synergy Score | Reference |

| MCF-7 | This compound | 150 nM - 10 µM | Dose-dependent inhibition | >0 (synergistic) | [9] |

| Fulvestrant | 75 nM - 20 µM | Dose-dependent inhibition | [9] | ||

| This compound + Fulvestrant | As above | Significant synergistic inhibition | [9] | ||

| T47D/PKCα | This compound | Not specified | Potent inhibition | Not specified | [10] |

| Fulvestrant | Not specified | Potent inhibition | Not specified | [10] | |

| This compound + Fulvestrant | Not specified | Significant synergistic inhibition | Not specified | [10] |

Table 2: Inhibition of Mammosphere Formation by this compound in Combination with Paclitaxel in a GSI-Resistant TNBC Model (HCC1187)

| Treatment | Concentration | % Inhibition of Mammosphere Formation (relative to control) | Synergy Score | Reference |

| This compound | 150 nM - 10 µM | Dose-dependent inhibition | >0 (synergistic) | [8][9] |

| Paclitaxel | 75 nM - 20 µM | Minimal to no inhibition | [8][9] | |

| This compound + Paclitaxel | As above | Significant synergistic inhibition | [8][9] |

Experimental Protocols

Mammosphere Formation Assay

This protocol outlines the general steps for assessing the impact of this compound on the self-renewal capacity of cancer stem cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, HCC1187)

-

DMEM/F12 medium

-

B27 supplement

-

Epidermal Growth Factor (EGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Ultra-low attachment plates (e.g., 6-well or 96-well)

-

This compound (and other compounds for combination studies)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Maintain breast cancer cell lines in standard culture conditions.

-

Single-Cell Suspension:

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with serum-containing medium.

-

Centrifuge the cell suspension and resuspend the pellet in serum-free DMEM/F12 medium.

-

Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.

-

Perform a viable cell count.

-

-

Plating:

-

Plate the single-cell suspension in ultra-low attachment plates at a density of 5,000-20,000 cells/mL in mammosphere culture medium (DMEM/F12 supplemented with B27, EGF, bFGF, and Penicillin-Streptomycin).

-

Add this compound and/or other test compounds at the desired concentrations.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-10 days without disturbing them.

-

Quantification:

-

Count the number of mammospheres with a diameter greater than 50 µm in each well using an inverted microscope.

-

Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound in the Notch Signaling Pathway.

Experimental Workflow Diagram

Caption: Workflow for the Mammosphere Formation Assay.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the Notch signaling pathway. Its unique mechanism of action, directly targeting the downstream CSL-NICD transcriptional complex, provides a potent and specific means of disrupting Notch signaling, even in the context of resistance to other inhibitors. The preclinical data strongly support the role of this compound in the inhibition of cancer stem cell maintenance, as evidenced by its ability to suppress mammosphere formation in various breast cancer models. The synergistic effects observed when this compound is combined with standard-of-care therapies further highlight its potential as a valuable component of future cancer treatment regimens. Further investigation into the clinical utility of this compound for the eradication of cancer stem cells is warranted.

References

- 1. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CB-103 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-103, also known as Limantrafin, is a first-in-class, orally bioavailable small molecule inhibitor of the Notch signaling pathway.[1] It functions by disrupting the protein-protein interaction between the Notch intracellular domain (NICD) and its DNA-binding partner CSL (also known as RBPJ), thereby preventing the assembly of the Notch transcriptional activation complex.[2][3] This mechanism of action is downstream of the gamma-secretase cleavage event, which allows this compound to be effective against tumors harboring resistance to gamma-secretase inhibitors (GSIs).[2] Preclinical studies have demonstrated the potential of this compound in various cancer models, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and adenoid cystic carcinoma.[1][4] This document provides detailed protocols for in vitro studies using this compound to evaluate its efficacy and mechanism of action in cancer cell lines.

Mechanism of Action: Targeting the Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and apoptosis. Its aberrant activation is implicated in the pathogenesis of numerous cancers. This compound specifically targets the final step in the canonical Notch signaling cascade, the formation of the transcriptional complex.

Caption: this compound inhibits the interaction between NICD and CSL.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability | IC50 | To be determined experimentally | [2] |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability | IC50 | To be determined experimentally | N/A |

| MCF-7 | ER+ Breast Cancer | Cell Viability | IC50 | To be determined experimentally | [5] |

| HCC1187 | Triple-Negative Breast Cancer (TNBC) | Cell Viability | IC50 | To be determined experimentally | [5] |

| HeLa | Cervical Cancer (Notch-negative control) | Cell Viability | IC50 | High micromolar to inactive | N/A |

Table 2: Synergistic Effects of this compound in Combination with Standard Chemotherapeutic Agents

| Cell Line | Combination | Concentration Range | Assay | Synergy Assessment | Result | Reference |

| MCF-7 | This compound + Fulvestrant | This compound: 150 nM - 10 µM; Fulvestrant: 75 nM - 20 µM | Cell Viability | Heatmap Analysis | Synergistic effect observed | [5] |

| HCC1187 | This compound + Paclitaxel | This compound: 150 nM - 10 µM; Paclitaxel: 75 nM - 20 µM | Cell Viability | Heatmap Analysis | Synergistic effect observed | [5] |

Table 3: Effect of this compound on Mammosphere Formation

| Cell Line | Treatment | Concentration | Assay | Endpoint | Result | Reference |

| MCF-7 | This compound | To be determined | Mammosphere Formation Assay | % Reduction in MFE | To be determined experimentally | [1] |

| MCF-7 | This compound + Fulvestrant | To be determined | Mammosphere Formation Assay | % Reduction in MFE | Potent inhibition observed | [1] |

| HCC1187 | This compound + Paclitaxel | To be determined | Mammosphere Formation Assay | % Reduction in MFE* | Potent inhibition observed | [1] |

* MFE: Mammosphere Forming Efficiency

Experimental Protocols

Cell Culture

-

Cell Lines:

-

T-ALL: RPMI-8402, KOPT-K1

-

Breast Cancer: MCF-7 (ER+), HCC1187 (TNBC)

-

Negative Control: HeLa (Notch-negative)

-

-

Culture Medium:

-

RPMI-8402, KOPT-K1, HCC1187: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MCF-7, HeLa: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for determining cell viability after this compound treatment.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

-

Adhesion: Incubate the plate for 24 hours to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 72 hours.

-

Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-